Ritonavir-13C3 - 1217673-23-8

Ritonavir-13C3

Catalog Number: EVT-1440653
CAS Number: 1217673-23-8
Molecular Formula: C37H48N6O5S2
Molecular Weight: 723.925
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: Lopinavir is considered structurally related to Ritonavir-13C3 due to its frequent co-administration with Ritonavir. Ritonavir acts as a pharmacokinetic booster for Lopinavir, significantly increasing its plasma concentrations by inhibiting the cytochrome P450 3A4 enzyme responsible for Lopinavir metabolism. [, ] This combination therapy has been investigated for its potential use against COVID-19, though with limited success. [, , , , , ]

Nirmatrelvir

Compound Description: Nirmatrelvir is an orally bioavailable peptidomimetic inhibitor specifically targeting the main protease (Mpro or 3CL protease) of SARS-CoV-2. [, , ] It exhibits potent antiviral activity against various SARS-CoV-2 variants and effectively reduces the risk of hospitalization or death in high-risk individuals with mild to moderate COVID-19 when administered within five days of symptom onset. [, , , , , , ]

Relevance: Nirmatrelvir is directly related to Ritonavir-13C3 as it is co-formulated with Ritonavir in the medication Paxlovid. [, , , ] Similar to Lopinavir, Ritonavir enhances Nirmatrelvir's efficacy by inhibiting CYP3A4-mediated metabolism, thus boosting its plasma concentration and prolonging its half-life. [, , ] This combination has emerged as a crucial treatment option for COVID-19, particularly for high-risk patients. [, , , , ]

Molnupiravir

Compound Description: Molnupiravir is an orally administered nucleoside analogue antiviral agent that effectively inhibits the replication of SARS-CoV-2. [, , ] It works by introducing errors into the viral RNA during replication, ultimately leading to viral inhibition. [] Clinical trials demonstrate that Molnupiravir can reduce the risk of hospitalization and death in individuals with mild to moderate COVID-19, specifically those at high risk of developing severe illness. [, ]

Relevance: While not directly interacting with Ritonavir-13C3 like Lopinavir and Nirmatrelvir, Molnupiravir is considered a related compound due to its application as an oral antiviral treatment for COVID-19. [, , ] Its inclusion in this list highlights the range of treatment options available for COVID-19 and their distinct mechanisms of action.

Relevance: Darunavir's structural similarity to Lopinavir and its potential application as a COVID-19 treatment in combination with Ritonavir make it a relevant compound for comparison with Ritonavir-13C3. [, ] Its inclusion underscores the ongoing exploration of existing antiviral drugs for repurposing against SARS-CoV-2.

Overview

Ritonavir-13C3 is a stable isotope-labeled derivative of Ritonavir, which is primarily recognized as a potent inhibitor of the human immunodeficiency virus type 1 protease. This compound is particularly useful in pharmacokinetic studies due to the incorporation of carbon-13 isotopes, allowing for precise tracking and quantification in biological systems. Ritonavir-13C3 is classified under the category of antiviral agents, specifically as a protease inhibitor.

Source

The compound is cataloged under the Chemical Abstracts Service number 1217673-23-8 and can be sourced from various chemical suppliers, including BenchChem and BOC Sciences . Its molecular formula is C34H48N6O5S2, with a molecular weight of approximately 723.92 grams per mole .

Classification

Ritonavir-13C3 falls into the category of antiviral agents, specifically targeting HIV protease, making it essential in the treatment and management of HIV infections. Its unique isotopic labeling distinguishes it from regular Ritonavir, enhancing its utility in research settings.

Synthesis Analysis

Methods

The synthesis of Ritonavir-13C3 involves several key steps that incorporate carbon-13 isotopes into the Ritonavir structure. The general synthetic route includes:

  1. Formation of the Thiazole Ring: This step is crucial as it establishes part of the core structure of Ritonavir.
  2. Coupling Reactions: Various intermediates are coupled together to form the final product, typically involving organic solvents and catalysts.
  3. Controlled Conditions: The synthesis is performed under specific temperatures and pressures to ensure high yield and purity.

Technical Details

The process typically employs high-purity starting materials and reagents. For industrial production, specialized facilities are utilized to manage stable isotopes effectively, ensuring their proper incorporation into the compound .

Molecular Structure Analysis

Structure

Ritonavir-13C3 features a complex molecular structure characterized by multiple functional groups, including thiazole rings and amine functionalities. The inclusion of carbon-13 isotopes allows for enhanced detection capabilities in analytical studies.

Data

  • Molecular Formula: C34H48N6O5S2
  • Molecular Weight: 723.92 g/mol
  • Isomeric SMILES Notation: CC(C)C1=NC(=CS1)CN(C)C(=O)NC@@HC(=O)NC@@HCC@@HO .
Chemical Reactions Analysis

Reactions

Ritonavir-13C3 can undergo various chemical reactions:

  1. Oxidation: Typically involves adding oxygen or removing hydrogen.
  2. Reduction: Involves adding hydrogen or removing oxygen.
  3. Substitution: Functional groups may be replaced with others depending on reaction conditions.

Technical Details

The common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens or nucleophiles under controlled conditions.

These reactions can yield hydroxylated derivatives through oxidation or deoxygenated compounds through reduction .

Mechanism of Action

Ritonavir-13C3 functions by inhibiting the HIV protease enzyme, which is critical for viral replication. By blocking this enzyme's activity, Ritonavir prevents the maturation of viral proteins necessary for producing infectious HIV particles.

Process Data

The mechanism involves binding to the active site of the protease enzyme, leading to an inhibition that halts viral replication processes within host cells. This action is central to its effectiveness in combination therapies for HIV treatment .

Physical and Chemical Properties Analysis

Physical Properties

Ritonavir-13C3 exhibits properties typical of pharmaceutical compounds:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH and temperature.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity with various functional groups depending on reaction conditions.

Relevant data indicates that its isotopic labeling does not significantly alter its physical properties compared to non-labeled Ritonavir .

Applications

Ritonavir-13C3 serves several scientific purposes:

  • Pharmacokinetic Studies: It is extensively used in research to study drug metabolism and distribution within biological systems.
  • Analytical Chemistry: Utilized in isotope dilution techniques for accurate quantification of drug levels in serum samples.
  • Virology Research: Helps in understanding HIV protease function and resistance mechanisms by providing insights into drug interactions at a molecular level .
Chemical Characterization of Ritonavir-13C3

Structural Analysis and Isotopic Labeling Patterns

Ritonavir-13C3 is a stable isotope-labeled analog of the HIV protease inhibitor ritonavir, where three carbon atoms are replaced by the carbon-13 (13C) isotope. The specific labeling pattern occurs at the 5-thiazolylmethyl ester moiety, with 13C incorporation at the:

  • Methylene carbon (13CH2) linking the thiazole ring to the ester oxygen
  • Two carbon atoms within the thiazole heterocycle (positions 4 and 5 of the thiazole ring) [1] [6] [10]

This strategic labeling site was selected because it is metabolically stable during biological processing, ensuring the isotopic label remains intact during absorption, distribution, metabolism, and excretion (ADME) studies. The structural integrity of the parent ritonavir molecule is fully preserved, with identical stereochemistry at all chiral centers: (3S,4S,6S,9S) configuration. Nuclear magnetic resonance (NMR) analysis confirms that the isotopic substitution induces negligible steric or electronic effects due to the nearly identical physicochemical behavior of 12C and 13C atoms. This allows the labeled compound to serve as a tracer analog without perturbing the molecular interactions or biological activity of the parent drug [1] [4] [7].

Molecular Formula and Isotopologue Identification

The isotopic enrichment of Ritonavir-13C3 results in distinct molecular properties compared to the non-labeled compound:

Table 1: Molecular Characteristics of Ritonavir vs. Ritonavir-13C3

PropertyNon-labeled RitonavirRitonavir-13C3
Molecular FormulaC₃₇H₄₈N₆O₅S₂(¹³C)₃C₃₄H₄₈N₆O₅S₂
CAS Registry Number155213-67-51217673-23-8
Average Molecular Weight720.94 g/mol723.92 g/mol
Accurate Mass (Monoisotopic)720.3160 Da723.3228 Da

The +3 Da mass shift is critical for isotopologue identification in mass spectrometry. The primary isotopologue (M+3) constitutes >99% isotopic enrichment in certified reference materials, with minimal M+0, M+1, or M+2 species. This high enrichment enables unambiguous differentiation from endogenous compounds and the non-labeled drug in complex biological matrices. The molecular weight of 723.92 g/mol reflects the replacement of three 12C atoms (atomic mass 12.0000) with 13C atoms (atomic mass 13.0034), resulting in a cumulative mass increase of approximately 3.0102 Da [1] [4] [6].

Comparative Physicochemical Properties with Non-labeled Ritonavir

The isotopic labeling in Ritonavir-13C3 induces minimal alterations to its physicochemical behavior while enabling analytical differentiation:

  • Solubility and Partitioning: Both compounds exhibit identical solubility profiles in organic solvents (e.g., DMSO solubility: ~25 mg/mL) and aqueous media (<5 mg/L). The logP (partition coefficient) remains unchanged at ~5.5, confirming that isotopic substitution does not alter hydrophobic character [4] [9].
  • Chromatographic Behavior: Reverse-phase HPLC analysis shows nearly identical retention times for Ritonavir-13C3 and its non-labeled counterpart, differing by <0.1 minute under standardized conditions. This allows co-elution while enabling MS-based detection of the mass difference [1] [6].
  • Spectroscopic Properties: Infrared (IR) and UV-Vis spectra are superimposable, indicating identical functional group vibrations and electronic transitions. However, NMR spectra show characteristic shifts only in 13C-coupled peaks, with diagnostic signals at δ 53.2 ppm (13CH₂) and 125.8/143.5 ppm (thiazole-13C) [6] [10].
  • Stability: Accelerated stability studies indicate comparable degradation profiles under thermal, photolytic, and hydrolytic stress conditions. The primary degradation products involve hydrolysis of ester and amide bonds, with isotopic integrity maintained in fragments retaining the labeled thiazolylmethyl group [1] [7].

Table 2: Comparative Analytical Signatures

PropertyNon-labeled RitonavirRitonavir-13C3Analytical Impact
Mass Spectrometry (MS)m/z 721.3 [M+H]+m/z 724.3 [M+H]++3 Da shift enables isotopic discrimination
HPLC Retention (C18)12.4 min12.4 minCo-elution simplifies quantification
1H NMR (δ, ppm)5.21 (s, 2H, CH₂)5.21 (s, 2H, ¹³CH₂)Identical chemical shift
13C NMR (δ, ppm)53.2 (CH₂)53.2 (¹³CH₂, J=160 Hz)Enhanced signal in 13C-NMR

Synthesis Pathways for Carbon-13 Labeling

The synthesis of Ritonavir-13C3 employs a late-stage isotopic introduction strategy to maximize efficiency and minimize cost:

  • Labeled Precursor Synthesis: 5-(Hydroxymethyl)thiazole-13C3 is prepared via multistep synthesis from 13C-enriched starting materials. Key steps include:
  • Condensation of 13C-acetamide with 13C-chloroacetaldehyde to form the thiazole ring
  • Reduction of the resulting thiazole-5-carboxylate-13C3 with LiAlH4 to yield 5-(hydroxymethyl)thiazole-13C3 [6] [10]
  • Esterification with Ritonavir Acid Intermediate: The carboxylic acid precursor of ritonavir (lacking the thiazolylmethyl ester group) is activated as a p-nitrophenyl ester. This intermediate reacts with 5-(hydroxymethyl)thiazole-13C3 under Mitsunobu conditions (DIAD, PPh₃) to form the isotopically labeled ester bond. The stereochemical integrity at all chiral centers is preserved through this mild coupling protocol [4] [7].

  • Purification and Validation: The crude product undergoes preparative HPLC using a C18 stationary phase and acetonitrile/water gradients. Critical quality control measures include:

  • LC-MS to confirm >99% isotopic purity (M+3 peak intensity)
  • Chiral HPLC to verify retention of stereochemical configuration
  • 1H/13C NMR for structural confirmation and isotopic enrichment assessment [6] [10]

The synthesis faces challenges in isotopic yield optimization due to potential dilution effects during multi-step reactions. Advanced purification techniques are essential to remove non-labeled impurities that could compromise tracer studies. The overall yield of the labeled esterification step typically ranges from 65-75%, with final product purity >95% by HPLC [7].

Table 3: Synthesis and Characterization of Ritonavir-13C3

Synthesis StageKey Process DetailsAnalytical Controls
Thiazole-13C3 precursor3-step synthesis from 13C-acetamideGC-MS, FT-IR to confirm structure/purity
EsterificationMitsunobu reaction (DIAD/PPh₃), 0°C→RT, 24hTLC monitoring (Rf=0.6 in EtOAc/hexanes)
PurificationPreparative HPLC (40%→80% CH₃CN/H₂O, C18)LC-MS for isotopic purity (>99% M+3)
Final Product AnalysisNMR (1H, 13C), HRMS, Chiral HPLCConfirmation of stereochemistry and 13C sites

Properties

CAS Number

1217673-23-8

Product Name

Ritonavir-13C3

IUPAC Name

(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

Molecular Formula

C37H48N6O5S2

Molecular Weight

723.925

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i19+1,21+1,30+1

InChI Key

NCDNCNXCDXHOMX-MZPZWQAXSA-N

SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Synonyms

(3S,4S,6S,9S)-4-Hydroxy-12-methyl-9-(1-methylethyl)-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic Acid 5-Thiazolylmethyl-13C3 Ester; A 84538-13C3; ABT 538-13C3; Norvir-13C3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.